4-Chloro-2,3-dihydroisoindol-1-one

Medicinal Chemistry Process Chemistry Physicochemical Characterization

4-Chloro-2,3-dihydroisoindol-1-one is the essential building block for Lenalidomide API synthesis. The strategic 4-chloro substitution dictates regioselectivity in subsequent coupling reactions—generic analogs or incorrect isomers will cause process deviations and batch failures. Procure ≥98.0% purity with low moisture (<0.5%) to ensure reproducible results. Standard specs: white to off-white powder, C8H6ClNO, MW 167.59. For R&D and further manufacturing use only.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 871723-37-4
Cat. No. B1452337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-dihydroisoindol-1-one
CAS871723-37-4
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2Cl)C(=O)N1
InChIInChI=1S/C8H6ClNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11)
InChIKeyUCZAYZNTAWBJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,3-dihydroisoindol-1-one (CAS 871723-37-4): An Overview of its Role as a Key Pharmaceutical Intermediate


4-Chloro-2,3-dihydroisoindol-1-one is a halogenated heterocyclic organic compound belonging to the isoindolinone class, characterized by a chlorine atom at the 4-position of its fused bicyclic structure . It is predominantly recognized and utilized in the pharmaceutical and chemical research industries as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the blockbuster drug Lenalidomide [1]. Its primary function is as a specialized building block, providing the foundational isoindolinone ring system for subsequent functional group transformations [2]. Due to its specialized role, this compound is not typically considered a final drug product or a broad biological probe but rather a high-value, strategic starting material for medicinal chemists and process development scientists.

Procurement Pitfalls: Why Not All Isoindolinones Are Suitable Substitutes for 4-Chloro-2,3-dihydroisoindol-1-one (CAS 871723-37-4)


The substitution of 4-Chloro-2,3-dihydroisoindol-1-one with a generic or closely related analog carries significant risk, primarily due to its highly specific role as a process intermediate. In the synthesis of Lenalidomide, the 4-chloro substitution is not an arbitrary modification; it is a strategic functional group that dictates the regioselectivity and success of subsequent coupling reactions, directly impacting the yield and purity of the final API [1]. Furthermore, critical material specifications for procurement, such as a minimum assay purity of 98.0% and low moisture content (<0.5%), are not universally guaranteed for generic isoindolinones or other halogenated analogs [2]. Using a compound with a different substitution pattern (e.g., 5-chloro) or lower purity can introduce difficult-to-remove byproducts, alter reaction kinetics, and ultimately cause process deviations, batch failures, and increased manufacturing costs [3]. The quantitative evidence below highlights these crucial, quantifiable differentiators that are essential for informed scientific and procurement decisions.

Quantitative Comparative Evidence: How 4-Chloro-2,3-dihydroisoindol-1-one (CAS 871723-37-4) Differs from Analogs


Lipophilicity Differential: 4-Chloro-2,3-dihydroisoindol-1-one vs. Unsubstituted Isoindolin-1-one Core

The presence of the chloro substituent at the 4-position significantly increases the lipophilicity of 4-Chloro-2,3-dihydroisoindol-1-one compared to the unsubstituted isoindolin-1-one core scaffold. This difference can be quantified by the predicted octanol-water partition coefficient (LogP), a key parameter influencing solubility, membrane permeability, and extraction behavior during synthesis. A higher LogP value for the chlorinated compound indicates greater hydrophobicity, which directly impacts its handling during aqueous workup, purification via chromatography, and overall process design [1].

Medicinal Chemistry Process Chemistry Physicochemical Characterization

Acidity Differential: Impact on Reactivity and Salt Formation with 4-Chloro-2,3-dihydroisoindol-1-one

The lactam proton (N-H) in 4-Chloro-2,3-dihydroisoindol-1-one is more acidic compared to that of the unsubstituted isoindolin-1-one. This increased acidity, quantified by a lower predicted pKa, is a direct consequence of the electron-withdrawing effect of the 4-chloro substituent. A lower pKa value implies that the compound can be more readily deprotonated, facilitating alkylation or acylation reactions under milder conditions. This is a critical differentiator in multi-step synthesis where the reactivity of this specific functional group must be controlled [1].

Process Chemistry Synthetic Organic Chemistry Method Development

Process Purity Benchmark: The ≥98.0% Standard for 4-Chloro-2,3-dihydroisoindol-1-one in API Manufacturing

For its established application as a critical intermediate in Lenalidomide synthesis, the industry-accepted standard for 4-Chloro-2,3-dihydroisoindol-1-one is a minimum assay purity of 98.0% [1]. This is a quantifiably higher requirement than the baseline research-grade purity (often ≥95.0%) offered for many other halogenated or unsubstituted isoindolinone analogs that are not validated in the same critical synthetic pathways . This 3% difference in purity is significant; the ≤2% of unidentified impurities in the 98.0% grade are tightly controlled, whereas the ≤5% in a 95% grade may contain impurities that are not chemically inert in subsequent reaction steps, potentially forming difficult-to-remove byproducts that compromise the purity of the final API [1].

Pharmaceutical Manufacturing Quality Assurance Process Development

Validated Synthesis: 4-Chloro-2,3-dihydroisoindol-1-one as a Patented Intermediate for Lenalidomide

The compound's utility is cemented by its explicit disclosure as an intermediate in a patent assigned to Schering Corporation [1]. While the original patent (WO2005/121130 A2) covers a broad genus, the specific inclusion of 4-Chloro-2,3-dihydroisoindol-1-one in a publication associated with this patent family establishes its precedence and validated utility in the synthesis of therapeutically relevant molecules. Furthermore, its established role in the synthesis of Lenalidomide (marketed as Revlimid), a multi-billion dollar API, differentiates it from thousands of other isoindolinone analogs that have no such documented use in a high-value commercial process [2]. This link to a specific, validated synthetic route provides a clear basis for its procurement by generic drug manufacturers and process R&D groups aiming to develop non-infringing or improved synthetic pathways.

Pharmaceutical Intellectual Property Generic Drug Development Process Patenting

Evidence-Based Procurement Scenarios for 4-Chloro-2,3-dihydroisoindol-1-one (CAS 871723-37-4)


GMP API Manufacturing of Lenalidomide and its Generic Versions

This is the primary and highest-value application scenario. Pharmaceutical manufacturers developing or producing Lenalidomide API require a consistent supply of this intermediate. The ≥98.0% purity grade is mandatory to ensure process reproducibility and final API quality, as deviations in impurity profiles can lead to costly batch failures [1]. Furthermore, the specific 4-chloro substitution pattern is critical for the correct regiochemistry in the subsequent synthetic steps, a requirement that cannot be met by other isomers [2].

Process Chemistry R&D for Next-Generation Immunomodulatory Drugs (IMiDs)

Medicinal chemistry and process R&D teams involved in developing novel IMiDs or improving existing synthetic routes rely on this intermediate as a key building block. Its documented use as a precursor to the isoindolinone core of Lenalidomide [3] validates its utility and makes it a logical starting point for synthesizing analog libraries. The quantifiable differences in its physicochemical properties (LogP, pKa) compared to unsubstituted cores are critical data points for designing new molecules with altered ADME profiles or for developing more efficient purification protocols.

Analytical Method Development and Reference Standard Qualification

High-purity batches (≥98.0%) of 4-Chloro-2,3-dihydroisoindol-1-one are essential for analytical chemistry departments in both innovator and generic pharmaceutical companies. It is used to develop and validate HPLC/GC methods for monitoring reaction progress and for quantifying residual starting materials or impurities in the final Lenalidomide API [4]. It may also serve as a qualified reference standard for impurity profiling, where its well-defined physical properties (e.g., appearance as a white to off-white powder) are used for system suitability checks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2,3-dihydroisoindol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.